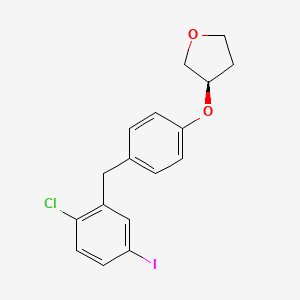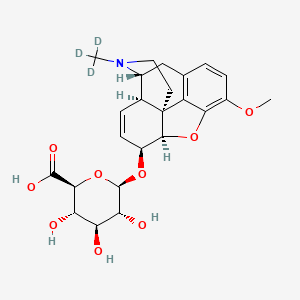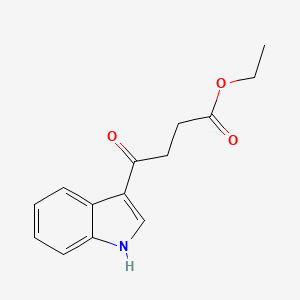
ethyl 4-(1H-indol-3-yl)-4-oxobutanoate
Vue d'ensemble
Description
Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is a compound that contains an indole nucleus . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various methods . For example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . A specific synthesis method for a compound similar to this compound involves the reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Chemical Reactions Analysis
The chemical reactions involving indole derivatives have been studied extensively . Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition
Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate has been utilized in synthesizing novel indole-based hybrid oxadiazole scaffolds. These scaffolds have demonstrated significant in vitro inhibitory potential against urease enzyme, a crucial target in medicinal chemistry for certain gastrointestinal disorders. One such compound was found to inhibit the enzyme competitively, indicating potential therapeutic value in drug design programs (Nazir et al., 2018).
Novel Class of Indole Derivatives
This compound is also a precursor in the synthesis of novel pyrrolocoumarin derivatives. This pathway leads to the formation of a new class of indole derivatives, expanding the range of compounds available for various chemical and pharmacological applications (Traven et al., 2000).
Formation of Tricyclic Tetrahydrobenzindole Compounds
This compound has been used in a palladium-catalyzed decomposition process to form tricyclic tetrahydrobenzindole compounds. These compounds are of interest due to their rearrangement into novel and more stable naphthalene derivatives, showing potential in the development of new chemical entities (Rosenberg et al., 2009).
Antimicrobial Activity
In another study, this compound was synthesized and tested for antimicrobial activity. This highlights its potential role in the development of new antimicrobial agents, an increasingly important area in pharmaceutical research (Kariyappa et al., 2016).
Environment-Friendly Synthesis Techniques
The compound has also been used in environmentally friendly synthesis techniques. One such method involves novel, one-step heterogeneous catalytic hydrogenation for the synthesis of related compounds, demonstrating a move towards more sustainable and efficient chemical processes (Örkényi et al., 2017).
Antioxidant Properties
Investigations into the antioxidant properties of new 4-hydroxycoumarin derivatives have used this compound as a key component. Such research is vital for discovering compounds with potential health benefits, particularly in combating oxidative stress-related diseases (Stanchev et al., 2009).
Enzymatic Reduction Studies
The enzymatic reduction of similar compounds, like ethyl 4-chloro-3-oxobutanoate, has been studied for their potential in producing enantiomerically pure substances. Such research is crucial for the pharmaceutical industry, where the chirality of molecules can significantly impact drug efficacy and safety (Shimizu et al., 1990).
Propriétés
IUPAC Name |
ethyl 4-(1H-indol-3-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)11-9-15-12-6-4-3-5-10(11)12/h3-6,9,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHRYLOXWMPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



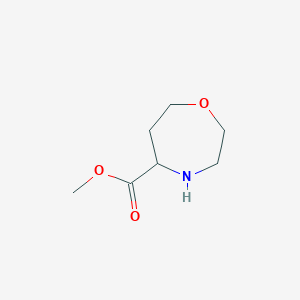
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)
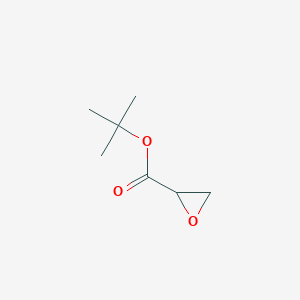

![Decahydrocyclobuta[1,2-c:3,4-c']dipyrrole](/img/structure/B3325625.png)
![6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3325639.png)
![2-Propenoic acid,3-[4-(acetyloxy)-3-methoxyphenyl]-,2-acetyl-5-methoxyphenyl ester](/img/structure/B3325640.png)
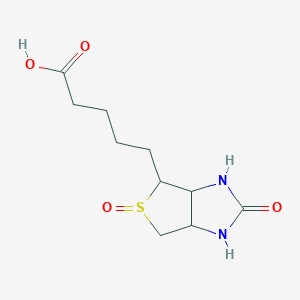


![6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3325684.png)

